REACTION_SMILES
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[CH2:15]([CH:16]=[CH2:17])[O:18][C:19](=[O:20])[Cl:21].[NH2:1][c:2]1[cH:3][cH:4][c:5]([O:6][CH2:7][C:8](=[O:9])[OH:10])[cH:11][cH:12]1.[Na+:14].[OH-:13].[OH2:22]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([O:6][CH2:7][C:8](=[O:9])[OH:10])[cH:11][cH:12]1)[C:19]([O:18][CH2:15][CH:16]=[CH2:17])=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(OCC(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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C=CCOC(=O)Nc1ccc(OCC(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |